molecular formula C15H11ClN2O6 B2663143 3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287343-98-8

3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2663143
CAS RN: 2287343-98-8
M. Wt: 350.71
InChI Key: LHXAZHYXTWASPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid core provides a stable aromatic ring, while the chloro, nitro, and phenylmethoxycarbonylamino groups would add significant complexity . These groups are likely to have a significant impact on the compound’s physical and chemical properties.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The chloro group might also be displaced in a nucleophilic substitution reaction . The carboxylic acid group could participate in typical acid-base reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties . The nitro group could contribute to a high dipole moment .

Safety And Hazards

As with any chemical compound, handling “3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid” would require appropriate safety measures. It’s important to avoid inhalation, skin contact, and eye contact . In case of exposure, immediate medical attention may be necessary .

properties

IUPAC Name

3-chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O6/c16-11-6-10(14(19)20)7-12(18(22)23)13(11)17-15(21)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXAZHYXTWASPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid

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